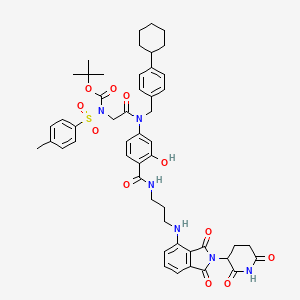
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide is a derivative of Pomalidomide, a thalidomide analogue known for its potent immunomodulatory and antineoplastic properties. This compound is primarily used in scientific research and has shown significant potential in the treatment of multiple myeloma and other inflammatory conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide typically involves the reaction of Pomalidomide with 3-aminopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
Applications De Recherche Scientifique
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating multiple myeloma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Additionally, it induces apoptosis in cancer cells by modulating the activity of transcription factors and signaling proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide: The parent compound, known for its immunomodulatory and antineoplastic properties.
Thalidomide: An earlier analogue with similar therapeutic effects but with a different safety profile.
Lenalidomide: Another thalidomide derivative with enhanced potency and reduced side effects.
Uniqueness
N-(3-Aminopropyl) Pomalidomide SF-1-088 Amide stands out due to its unique chemical structure, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways and its enhanced potency compared to other analogues make it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C50H56N6O11S |
|---|---|
Poids moléculaire |
949.1 g/mol |
Nom IUPAC |
tert-butyl N-[2-[N-[(4-cyclohexylphenyl)methyl]-4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C50H56N6O11S/c1-31-14-21-36(22-15-31)68(65,66)55(49(64)67-50(2,3)4)30-43(59)54(29-32-16-18-34(19-17-32)33-10-6-5-7-11-33)35-20-23-37(41(57)28-35)45(60)52-27-9-26-51-39-13-8-12-38-44(39)48(63)56(47(38)62)40-24-25-42(58)53-46(40)61/h8,12-23,28,33,40,51,57H,5-7,9-11,24-27,29-30H2,1-4H3,(H,52,60)(H,53,58,61) |
Clé InChI |
RBCMFHJUERZQEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)


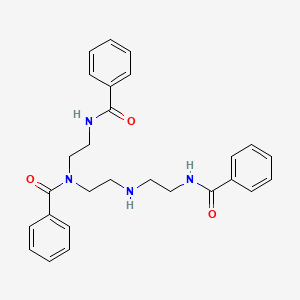
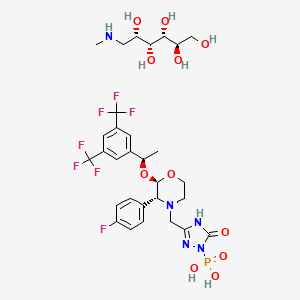
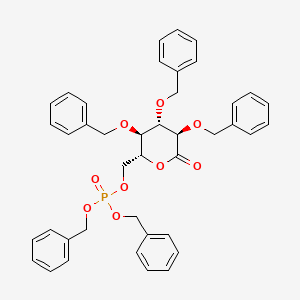
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)

![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

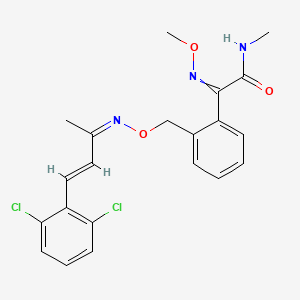
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
